Cas no 1020054-02-7 (N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide)

N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide 化学的及び物理的性質
名前と識別子
-
- N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
- Benzamide, N-[4-(acetylmethylamino)phenyl]-3-amino-
- 3-Amino-N-(4-(N-methylacetamido)phenyl)benzamide
- 1020054-02-7
- 3-amino-N-[4-(N-methylacetamido)phenyl]benzamide
- AKOS005289219
- N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide
- N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide
-
- インチ: 1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21)
- InChIKey: LYHFJUSNHFDHJA-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(N(C(C)=O)C)C=C1)(=O)C1=CC=CC(N)=C1
計算された属性
- せいみつぶんしりょう: 283.132077g/mol
- どういたいしつりょう: 283.132077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ぶんしりょう: 283.32g/mol
- トポロジー分子極性表面積: 75.4Ų
N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-331131-500mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, |
1020054-02-7 | 500mg |
¥2136.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-331131-500 mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, |
1020054-02-7 | 500MG |
¥2,136.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025734-500mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide |
1020054-02-7 | 500mg |
2843CNY | 2021-05-07 | ||
TRC | A192615-10mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide |
1020054-02-7 | 10mg |
$ 65.00 | 2022-06-08 | ||
TRC | A192615-5mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide |
1020054-02-7 | 5mg |
$ 50.00 | 2022-06-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025734-500mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide |
1020054-02-7 | 500mg |
2843.0CNY | 2021-07-13 | ||
TRC | A192615-50mg |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide |
1020054-02-7 | 50mg |
$ 115.00 | 2022-06-08 |
N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide 関連文献
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
8. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamideに関する追加情報
Recent Advances in the Study of N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide (CAS: 1020054-02-7)
N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide (CAS: 1020054-02-7) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications. The compound's ability to interact with specific biological targets has positioned it as a promising candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide. Studies utilizing advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its binding affinity and selectivity for various protein targets. These findings are crucial for understanding how the compound can be optimized for enhanced efficacy and reduced off-target effects.
In vitro and in vivo studies have demonstrated that N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide exhibits potent inhibitory effects on specific enzymes involved in disease pathways. For instance, its interaction with histone deacetylases (HDACs) has been shown to modulate gene expression in cancer cells, leading to apoptosis and reduced proliferation. These results highlight the compound's potential as a novel therapeutic agent for treating malignancies.
Another area of investigation has been the pharmacokinetic properties of N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide. Recent pharmacokinetic studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable data for future clinical development. The compound has shown favorable bioavailability and stability, which are critical factors for its progression into preclinical and clinical trials.
Despite these promising findings, challenges remain in the development of N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide as a therapeutic agent. Issues such as potential toxicity and the need for further optimization of its chemical structure to improve selectivity and potency are areas of ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this field.
In conclusion, N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide represents a compelling area of study in chemical biology and medicinal chemistry. Its unique properties and demonstrated biological activity make it a promising candidate for further development. Continued research efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.
1020054-02-7 (N-{4-Acetyl(methyl)aminophenyl}-3-aminobenzamide) 関連製品
- 1030142-29-0(N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
- 1523106-72-0(1-(Azetidin-3-yl)imidazole-4-carboxylic acid)
- 2229492-04-8(3-{pyrazolo1,5-apyrimidin-6-yl}propanal)
- 501109-34-8((2E)-2-cyano-N-{5-(3,4-dichlorophenyl)methyl-1,3-thiazol-2-yl}-3-(furan-2-yl)prop-2-enamide)
- 1805468-67-0(2,3-Bis(trifluoromethyl)-6-iodobenzenesulfonyl chloride)
- 392719-11-8(2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one)
- 946285-95-6(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-methyl-1,2-oxazole-5-carboxamide)
- 1807078-88-1(5-Bromo-3-cyano-2-iodophenylacetic acid)
- 946384-29-8(Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate)
- 85107-52-4((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid)




